5-Chloronaphthalen-1-amine
Overview
Description
5-Chloronaphthalen-1-amine (5-CNA) is an amine derived from the chlorination of naphthalene. It is a colorless to light yellow liquid with a faint odor. 5-CNA has a variety of industrial applications, including being used as an intermediate in the manufacture of dyes, drugs, and other organic compounds. It is also used as a solvent in the production of lacquers, varnishes, and other coatings. In addition, 5-CNA is used as a reagent in the synthesis of a variety of compounds, including amines, amides, and esters.
Scientific Research Applications
Catalysis and Chemical Reactions
5-Chloronaphthalen-1-amine has been used in catalytic processes and chemical reactions. For example, palladium-Xantphos complexes have been utilized in the selective amination of polyhalopyridines, yielding products with high chemoselectivity and isolated yield (Ji, Li, & Bunnelle, 2003). Additionally, palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes has been shown to rapidly produce 1-aminonaphthalenes under specific conditions, offering improvements in yields for certain substrates (Wang, Magnin, & Hamann, 2003).
Polymer Science
In polymer science, the amine groups in naphthalene derivatives are pivotal for the synthesis of functional polymers. For example, polymers with pendent amine groups have been developed for controlled release systems in pharmaceutical applications (Babazadeh, 2008). Moreover, the electrochemical preparation and characterization of poly(1,5-diaminonaphthalene), a functional polymer, demonstrates the significant role of amine groups in complexing with metal ions and facilitating doping-dedoping reactions (Hong & Park, 2003).
Materials Science
In materials science, derivatives of naphthalene with amine substituents have been explored for their solubility in supercritical carbon dioxide, which is crucial for applications in extraction and material processing. Studies on the solubility of these compounds provide insights into their potential industrial applications (Zacconi et al., 2017).
Sensing and Detection
Aminonaphthalene derivatives have been investigated for their potential in sensing and detection applications. For instance, a ratiometric fluorescent chemosensor constructed with 4,5-diaminonaphthalimide was designed for the selective and visual detection of phosgene (Wang, Zhong, & Song, 2017). This demonstrates the potential of aminonaphthalene derivatives in developing sensitive detection methods for specific chemicals.
Environmental Chemistry
Research on OH radical-initiated atmospheric oxidation of 1-chloronaphthalene provides insights into the environmental fate of such compounds. Understanding these mechanisms is essential for assessing the environmental impact of aminonaphthalene derivatives (Cui et al., 2018).
properties
IUPAC Name |
5-chloronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLIJXBMJNZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403465 | |
Record name | 5-chloronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronaphthalen-1-amine | |
CAS RN |
2750-80-3 | |
Record name | 5-chloronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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